Receptor Binding Kinetics: Shorter Residence Time Compared to Vicriviroc
In a direct comparative kinetic study using radioligand binding assays on human CCR5 membranes, Maraviroc (MVC) exhibited a significantly shorter receptor residence time than Vicriviroc (VVC). Maraviroc dissociated from CCR5 with a half-life (t1/2) of 7.5 ± 0.7 hours, whereas Vicriviroc demonstrated a 60% longer dissociation half-life of 12 ± 1.2 hours [1]. This difference occurs despite Maraviroc having a slightly higher binding affinity (Kd = 0.18 ± 0.02 nM) compared to Vicriviroc (Kd = 0.40 ± 0.02 nM), underscoring the distinct kinetic profiles of these two antagonists [1].
| Evidence Dimension | CCR5 Dissociation Half-Life (t1/2) |
|---|---|
| Target Compound Data | t1/2 = 7.5 ± 0.7 hours |
| Comparator Or Baseline | Vicriviroc (VVC): t1/2 = 12 ± 1.2 hours |
| Quantified Difference | Vicriviroc has a 1.6-fold longer residence time |
| Conditions | [3H]-labeled antagonist binding to HTS-hCCR5 cell membranes at ambient temperature |
Why This Matters
For researchers investigating receptor occupancy and functional antagonism, the distinct dissociation kinetics (shorter for Maraviroc, longer for Vicriviroc) directly impact experimental design regarding washout periods and sustained target engagement in vitro and in vivo.
- [1] Gonsiorek W, Strizki JM, Hesk D, Lundell D, Hipkin RW. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. Presented at: 46th Annual ICAAC; 2006; San Francisco, CA. Abstract. View Source
